molecular formula C7H12N2S B1519382 1-(2-Ethyl-1,3-thiazol-4-yl)ethan-1-amine CAS No. 933755-68-1

1-(2-Ethyl-1,3-thiazol-4-yl)ethan-1-amine

Cat. No. B1519382
CAS RN: 933755-68-1
M. Wt: 156.25 g/mol
InChI Key: BDXVMDPFRXPRNX-UHFFFAOYSA-N
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Description

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are various kinds of synthetic routes for imidazole and their derived products .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Antimicrobial Applications

Thiazole derivatives have been extensively studied for their antimicrobial properties. The compound “1-(2-Ethyl-1,3-thiazol-4-yl)ethan-1-amine” can be utilized in developing new antimicrobial agents due to its potential to act against a variety of pathogens. Research has shown that thiazole rings are effective in combating bacterial strains such as Escherichia coli and Staphylococcus albus, as well as fungi like Candida albicans .

Anticancer Activity

The structural motif of thiazole is present in many compounds with anticancer activities. Derivatives of thiazole have been synthesized and evaluated for their potential as anticancer drugs, particularly against lung cancer . The ethyl-thiazolyl-ethanamine structure could be a candidate for further investigation in this field.

Neuroprotective Effects

Thiazoles are known to exhibit neuroprotective effects. This is particularly important in the development of treatments for neurodegenerative diseases. The compound could be explored for its efficacy in protecting neuronal cells and potentially slowing the progression of diseases like Alzheimer’s and Parkinson’s .

Anti-inflammatory and Analgesic Properties

The anti-inflammatory and analgesic effects of thiazole derivatives make them suitable for the development of new pain relief medications. These compounds can be designed to target specific inflammatory pathways, offering a more focused approach to treating chronic pain conditions .

Antiviral and Antifungal Uses

Thiazole compounds have shown promise in the treatment of viral and fungal infections. Their ability to inhibit the replication of viruses and the growth of fungi makes them valuable in the pharmaceutical industry for creating drugs to treat conditions ranging from the common flu to more serious fungal infections .

Antioxidant Potential

The antioxidant properties of thiazoles are beneficial in combating oxidative stress, which is a factor in many chronic diseases. By scavenging free radicals, thiazole-based compounds can contribute to the prevention of diseases caused by oxidative damage .

Antihypertensive and Cardiovascular Applications

Some thiazole derivatives have been identified with antihypertensive activities. They work by affecting the vascular system and can be used to develop new medications for managing high blood pressure and other cardiovascular conditions .

Antidiabetic Activity

Thiazole derivatives have also been explored for their potential in treating diabetes. They may influence insulin release or mimic insulin’s effects, providing a new avenue for diabetes management and treatment .

Mechanism of Action

The mechanism of action of these compounds can vary widely depending on their specific structure and the target they interact with. For example, some imidazole derivatives show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

The development of new drugs that overcome the problems of antimicrobial resistance (AMR) is a current public health priority . Heterocyclic compounds, including thiazoles and imidazoles, are of great importance in this regard due to their broad range of chemical and biological properties .

properties

IUPAC Name

1-(2-ethyl-1,3-thiazol-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S/c1-3-7-9-6(4-10-7)5(2)8/h4-5H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDXVMDPFRXPRNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CS1)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Ethyl-1,3-thiazol-4-yl)ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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